(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone - 1705214-71-6

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Catalog Number: EVT-2931921
CAS Number: 1705214-71-6
Molecular Formula: C18H17FN6O
Molecular Weight: 352.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2(-4(chloro phenyl-1H- benzo[d]imidazol)-1-yl)phenyl)methanone

Compound Description: This compound, also referred to as CBIPM, was synthesized and investigated as a corrosion inhibitor for mild steel in a 1.0 M HCl solution. The research revealed that CBIPM exhibits good inhibition properties, achieving an inhibition efficiency of 98.9% at a concentration of 10-3 M. The study also determined that CBIPM acts as a mixed-type inhibitor and forms a complex with Fe2+ ions.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These two compounds are new potent aromatase inhibitors combining the common features of second- and third-generation nonsteroid anti-aromatase compounds. Both molecules exhibit a propeller shape, with dihedral angles between adjacent planes ranging from 49° to 86°. Docking studies suggest that their strong inhibitory potency stems from molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding.

[4- (5-aminomethyl-2-fluorophenyl) piperidin-1-yl] - [7-fluoro-1- (2-methoxyethyl) -4-trifluoromethoxy-1H-indol-3-yl] -methanone

Compound Description: This compound, with the benzoate salt form specifically mentioned, acts as a potent inhibitor of tryptase, a mast cell enzyme. Its potential applications include the treatment of physiological conditions where tryptase inhibition is beneficial.

methanone derivatives

Compound Description: This series of four compounds, specifically (4-(methoxyphenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5-yl)methanone (1), (4-(fluorophenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5- yl)methanone (2), (4-(methylphenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5-yl)methanone (3) and (4-(3,4-dimethylphenyl)-piperazin-1-yl](thieno[2,3-c]pyridin-5-yl)methanone (4), were synthesized and characterized through various spectroscopic techniques. Their molecular and crystal structures were determined by single-crystal X-ray diffraction. The study highlighted the influence of secondary interactions, including hydrogen bonding and π-π interactions, on their supramolecular architectures.

(1-(4-fluorophenyl)-1h-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone hydrochloride salt

Compound Description: This compound was developed as a potential therapeutic agent for pain, metabolic disorders, obesity, hyperphagia, and diabetes. Its specific pharmacological target is not mentioned in the paper.

Prodrugs of [4 [4- (5-aminomethyl-2-fluorophenyl) piperidin-1-yl] - (1H-pirrolpiridinil) -methanone

Compound Description: These compounds represent a series of prodrugs designed to improve the pharmacological properties of the parent compound, [4 [4- (5-aminomethyl-2-fluorophenyl) piperidin-1-yl] - (1H-pirrolpiridinil) -methanone. Prodrugs are inactive forms of drugs that are converted into their active form within the body, often enhancing drug delivery or bioavailability.

Bis(1H‐benzotriazol‐1‐yl)‐methanone

Compound Description: This compound, also known as 1,1-carbonylbisbenzotriazole, is a reagent used in organic synthesis for various reactions, including alkylation with alcohols and the preparation of ureas, amides, and nitriles. It is sensitive to moisture and hydrolyzes at a rate similar to bis(1H-imidazol-1-yl)-methanone.

1-(3′,6′-Dihy­droxy-3-oxo-3H-spiro­[isobenzo­furan-1,9′-xanthen]-5-yl)-3-[4-({4-[1-(4-fluoro­phen­yl)-1H-imidazol-5-yl]pyridin-2-yl}amino)­phen­yl]thio­urea methanol monosolvate

Compound Description: This compound was designed as a probe for a fluorescence polarization-based competition binding assay. Its crystal structure reveals a short intramolecular C—F⋯π contact that may influence its molecular conformation. The methanol solvent molecule is disordered over two orientations in a 0.6:0.4 ratio in its crystal structure.

3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1, 2, 4-oxadiazole (DDO7232)

Compound Description: This compound, designated as DDO7232, was investigated for its ability to ameliorate DSS-induced murine colitis and protect NCM460 cells against oxidative stress. Its mechanism of action involves the induction of the Nrf2/ARE pathway, and it exerts its protective effects through the phosphorylation of ERK1/2.

1-(2,5-Dimethoxybenzyl)-4-arylpiperazines, N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl))-2-(4-arylpiperazin-1-yl), and N-(5-nitrothiazol-2-yl)-2-(4-arylpiperazin-1-yl) derivatives

Compound Description: These series of compounds were synthesized and evaluated for their antioxidant capacity and biological activities on MAO, ChE, and selected GPCRs. The most potent MAO inhibitor identified among them was 2-(4-(3-fluorophenyl)-yl)-N-(5-nitrothiazol-2-yl) (27), while 1-(2,5-dimethoxybenzyl)-4-(4-trifluoromethylphenyl) (5) demonstrated the strongest interaction with a GPCR (5-HT6 serotonin receptor). Some compounds in these series also exhibited impressive antioxidant potential, notably compounds 1, 6, 7, and 23.

(3-cyano-1H-indol-7-yl)[4-(4-fluorophenethyl)piperazin-1-yl]-methanone

Compound Description: A specific process was developed for the preparation of this compound and its salts. The process involves the conversion of an indole ester into 3-cyano-1H-indole-7-carboxylic acid, which is then reacted with 1-[2-(4-fluorophenyl)ethyl]piperazine or its salts to yield the target compound.

Diethyl (1RS,3aSR,6aSR)-5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole -1-phosphonate (B06) and diethyl [(1-(3-chloro-4-fluorobenzyl)-5,5-dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-4-yl]phosphonate] (MCR5)

Compound Description: These two compounds, B06 and MCR5, are imidazoline 2 receptor (I2R) ligands that were investigated for their putative vasoactive effects. While both compounds were initially designed as I2R ligands, MCR5 was found to induce relaxations in mouse aortas via mechanisms largely independent of I2R, involving the activation of smooth muscle KATP channels and inhibition of L-type voltage-gated Ca2+ channels. Notably, these relaxations were resistant to aging, making MCR5 a potential candidate for the treatment of vascular disease in the elderly.

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin -6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone (35b)

Compound Description: This compound, identified as 35b, is a potent JNK3 inhibitor. It exhibits high potency (IC50 = 9.7 nM) and excellent selectivity over other protein kinases, including JNK1 (>1000-fold) and JNK2 (−10-fold). The compound also displayed neuroprotective effects against Aβ-induced neuronal cell death.

5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives

Compound Description: This group of compounds was synthesized and tested for their pesticidal activities against mosquito larvae (Culex pipiens pallens) and a phytopathogenic fungus (Phytophthora capsici). Among this group, 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine (VIII-6) displayed the most potent antifungal activity against P. capsici.

(R)‐5‐((3‐fluorophenyl)ethynyl)‐N‐(3‐hydroxy‐3‐methylbutan‐2‐yl)picolinamide (VU0424465), N‐cyclobutyl‐6‐((3‐fluorophenyl)ethynyl)picolinamide (VU0360172), 1‐(4‐(2,4‐difluorophenyl)piperazin‐1‐yl)‐2‐((4‐fluorobenzyl)oxy)ethanone (DPFE), ((4‐fluorophenyl)(2‐(phenoxymethyl)‐6,7‐dihydrooxazolo[5,4‐c]pyridin‐5(4H)‐yl)methanone) (VU0409551), and 3‐Cyano‐N‐(1,3‐diphenyl‐1H‐pyrazol‐5‐yl)benzamide (CDPPB)

Compound Description: These five compounds are metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs). They were investigated for their effects on mGlu5-mediated intracellular calcium mobilization and receptor desensitization in human embryonic kidney 293 cells and primary murine neuronal cultures. The study revealed that these PAMs differentially induce or potentiate desensitization of mGlu5 signaling in a cell type-dependent manner, demonstrating biased allosteric modulator pharmacology extending to receptor regulatory processes.

3-Brom-4-(1H-Indol-3-yl)-2,5-dihydro-1H-2,5-pyrroldione derivatives

Compound Description: These compounds are Indol-derivatives, designed based on the structure of Arcyriarubin A. They were synthesized and evaluated for their antimicrobial, anti-inflammatory, antiproliferative and cytotoxic effects. While they showed no effect against Gram-negative bacteria and fungi, a selectivity against the Gram-positive multi-resistant strain S. aureus 134/49 (MRSA) was observed. These derivatives exhibited significant cytotoxicity against HeLa cancer cells and inhibited the K-562 cell line, demonstrating antiproliferative effects. Modifications to the lead structure included substitutions at the Indole moiety, the imide nitrogen, and replacing bromine with nitrogen and sulfur substituents.

2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]-4H-1-benzopyran-4-one []

Compound Description: This 2-arylazolylchromone derivative was found to exhibit the highest tumor specificity (TS) among a series of tested compounds against four human oral squamous cell carcinoma (OSCC) cell lines. It demonstrated comparable TS to the known anticancer agents 5-fluorouracil (5-FU) and doxorubicin. The compound induced cytostatic growth inhibition and accumulated cells in the G2+M phase of the cell cycle without affecting the G1 phase.

R(+)-Methanandamide [R(+)-MA] and Win55,212-2 (Win55)

Compound Description: R(+)-MA and Win55 are synthetic cannabinoid receptor agonists that were studied for their ability to induce apoptosis in mantle cell lymphoma (MCL). Their action is dependent on both cannabinoid receptors (CB1 and CB2), as specific antagonists to each receptor abrogated caspase-3 activity. These agonists induce apoptosis in MCL cells through a sequence of events involving ceramide accumulation, p38 MAPK phosphorylation, mitochondrial membrane depolarization, and caspase activation. Interestingly, normal B cells remained unaffected by these agonists, suggesting a potential therapeutic window for MCL treatment.

[18F]FE@SUPPY, [11C]Me@APPI, [18F]FE@SNAP, and [carbonyl-11C]WAY100635

Compound Description: These four compounds are Positron Emission Tomography (PET) tracers, used in medical imaging to visualize and quantify biological processes in living organisms. The research aimed to understand the metabolic behavior of these tracers by studying their interactions with enzymes in vitro and in vivo. The study involved experiments with carboxylesterases, liver microsomes, and plasma, analyzing their metabolic profiles using HPLC techniques. The research also aimed to predict the ability of these tracers to cross the blood-brain barrier by determining their lipophilicity (logP) and using IAM-HPLC to study their interactions with artificial membranes.

5-substituted Piperazinyl-4-nitroimidazole Derivatives

Compound Description: This group of compounds, including 2-oxoethyl-arylamide and 2-oxoethyl-arylsulphonamide derivatives, were synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV activity. The research involved the synthesis of various derivatives with modifications at the piperazine moiety. These compounds were then evaluated for their anti-HIV-1 and anti-HIV-2 activity in MT-4 cells.

Properties

CAS Number

1705214-71-6

Product Name

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

IUPAC Name

(2-fluorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

Molecular Formula

C18H17FN6O

Molecular Weight

352.373

InChI

InChI=1S/C18H17FN6O/c19-15-4-2-1-3-14(15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-7-20-13-25/h1-8,13H,9-12H2

InChI Key

QMWUFFLYYDXAAI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.